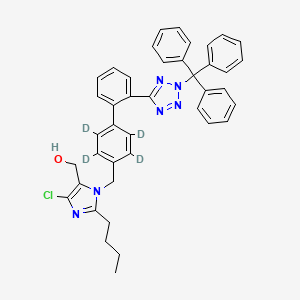

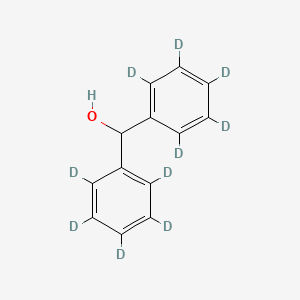

Bis(2,3,4,5,6-pentadeuteriophenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(2,3,4,5,6-pentadeuteriophenyl)methanol is a chemical compound with the molecular formula C13H12O and a molecular weight of 194.299. It is also known by other names such as Benzhydrol-d10 and diphenyl-d5-Methanol .

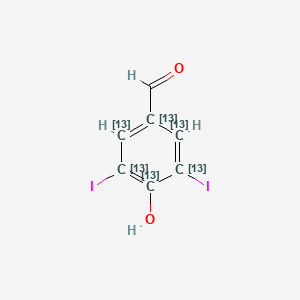

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [2H]c1c ( [2H])c ( [2H])c (CO)c ( [2H])c1 [2H] and the InChI string 1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D . These strings represent the arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.29 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.Aplicaciones Científicas De Investigación

Methanol in Hydrogen Production

Methanol, a liquid hydrogen carrier, facilitates high purity hydrogen production, essential for developing a hydrogen-methanol economy. Research emphasizes advancements in catalyst development and reactor technology to enhance methanol conversion processes, such as methanol steam reforming and partial oxidation. Copper-based catalysts, noted for their high activity towards CO2, and innovative reactor designs, like Swiss-roll reactors, significantly contribute to improving hydrogen production efficiency (García et al., 2021).

Methanol as a Chemical Marker

Methanol serves as a chemical marker for assessing solid insulation condition in power transformers, indicating the degradation level of insulating paper in transformer insulating oil. This application underscores methanol's role in monitoring and managing the health of electrical power systems, contributing to operational efficiency and safety (Jalbert et al., 2019).

Direct Methanol Fuel Cells

The challenges and potential solutions for methanol crossover in direct methanol fuel cells (DMFCs) highlight ongoing efforts to enhance fuel cell performance. Research focuses on developing methanol-impermeable polymer electrolytes and understanding methanol's influence on fuel cell efficiency. Addressing methanol crossover is critical for the advancement of DMFCs as a viable energy solution (Heinzel & Barragán, 1999).

Methanol as an Automotive Fuel

Investigations into methanol's use as an alternative fuel for internal combustion engines show that methanol offers cleaner burning and more efficient combustion compared to traditional fuels. Despite higher emissions of aldehydes, methanol's environmental benefits, including lower emissions of major pollutants, make it a promising alternative for reducing vehicular pollution (Kowalewicz, 1993).

Methanol Reforming and Catalysts

Comprehensive reviews of methanol reforming processes underline the significance of catalyst design in enhancing hydrogen production from methanol. Copper-based and Group 8–10 metal-based catalysts are pivotal, with research aiming to improve catalyst performance and stability for efficient methanol reforming. These studies support methanol's role in fuel processing technologies (Yong et al., 2013).

Mecanismo De Acción

Target of Action

Benzhydrol-d10, also known as Bis(2,3,4,5,6-pentadeuteriophenyl)methanol or diphenyl-d5-Methanol, is a deuterated compound that is primarily used in research applications It is known to be an intermediate in the preparation of labeled modafinil , a medication used to treat sleep disorders.

Mode of Action

Given its use as an intermediate in the synthesis of modafinil , it may share some of the pharmacological properties of this drug. Modafinil is known to interact with various neurotransmitter systems in the brain, but its precise mechanism of action is still a subject of research .

Biochemical Pathways

As an intermediate in the synthesis of modafinil , it may indirectly influence the biochemical pathways affected by this drug. Modafinil is known to influence several neurotransmitter systems in the brain, including dopamine, norepinephrine, histamine, orexin, and gamma-aminobutyric acid (GABA) .

Pharmacokinetics

As an intermediate in the synthesis of modafinil , it may share some of the pharmacokinetic properties of this drug. Modafinil is known to be well-absorbed after oral administration, with peak plasma concentrations reached within 2-4 hours . It is extensively metabolized in the liver, with a half-life of approximately 15 hours .

Result of Action

As an intermediate in the synthesis of modafinil , it may indirectly contribute to the effects of this drug. Modafinil is known to promote wakefulness and alertness, improve mood, enhance cognitive function, and increase motivation and vigilance .

Propiedades

IUPAC Name |

bis(2,3,4,5,6-pentadeuteriophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILSFLSDHQAZET-LHNTUAQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the main focus of the research paper on benzhydrol and benzhydrol-d10?

A1: The research paper focuses on analyzing the charge density and performing computational studies on both benzhydrol and its deuterated analog, benzhydrol-d10 []. This suggests the researchers are interested in understanding the electronic structure and properties of these molecules.

Q2: What kind of information can be derived from studying charge density in molecules like benzhydrol and benzhydrol-d10?

A2: Charge density analysis can provide insights into the distribution of electrons within a molecule. This information is valuable for understanding various molecular properties such as reactivity, intermolecular interactions, and spectroscopic behavior []. Comparing the charge density of benzhydrol and benzhydrol-d10 could reveal how deuterium substitution affects these properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

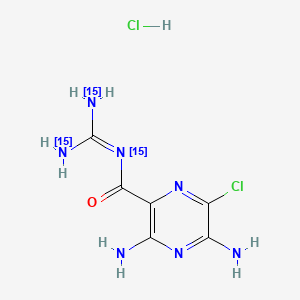

![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)